3-(6-Aminopyridin-3-yl)-N-ethylbenzamide is a chemical compound that belongs to the class of amides, characterized by the presence of both an amine and a carboxylic acid derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The structure includes a pyridine ring, which is often associated with biological activity, enhancing its significance in drug design.
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide can be classified as follows:
The synthesis of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide typically involves a multi-step process that can include:
For instance, one method involves the reaction of 2-aminopyridine with an appropriate benzoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions typically require careful control of temperature and time to optimize yields and minimize byproducts.
The molecular structure of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide features:
The molecular formula is with a molecular weight of approximately 218.25 g/mol. The compound exhibits specific structural characteristics that contribute to its biological activity.
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide can participate in various chemical reactions, including:
In synthetic applications, controlling reaction conditions such as solvent choice (e.g., dichloromethane) and temperature (often around 80 °C) is crucial for achieving high yields .
The mechanism by which 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide exerts its biological effects often involves interaction with specific biological targets, such as enzymes or receptors. The amino group may facilitate hydrogen bonding with target sites, enhancing binding affinity.
Research into the pharmacodynamics and pharmacokinetics of similar compounds suggests that modifications at the pyridine or benzamide moieties can significantly influence their biological activity and therapeutic potential.
The compound is typically a solid at room temperature. Its melting point and solubility characteristics are important for formulation in pharmaceutical contexts.
Key chemical properties include:
Relevant data indicate that it may cause skin irritation upon contact, necessitating careful handling .
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide has potential applications in:
This compound (CAS 1314987-59-1) has the systematic IUPAC name 3-(6-amino-3-pyridinyl)-N-ethylbenzamide and molecular formula C₁₄H₁₅N₃O [1] [3]. It has a molecular weight of 241.29 g/mol and a predicted density of 1.165 g/cm³ [3] [9]. The structure combines two key pharmacophores: a meta-substituted benzamide ring and a 6-aminopyridin-3-yl group. The secondary amide linker (-NHCO-) enables hydrogen bonding, while the aminopyridine contributes π-electron density for stacking interactions and hydrogen-bond donor/acceptor capabilities [7] [10].
Table 1: Key Identifiers of 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Property | Value |
---|---|
CAS Registry Number | 1314987-59-1 |
Molecular Formula | C₁₄H₁₅N₃O |
Molecular Weight | 241.29 g/mol |
IUPAC Name | 3-(6-amino-3-pyridinyl)-N-ethylbenzamide |
InChI Key | XLZKINSFBLIWSN-UHFFFAOYSA-N |
SMILES | O=C(NCC)C1=CC=CC(C2=CC=C(N)N=C2)=C1 |
Purity | ≥95% (commercial sources) |
The compound is commercially available with typical purity levels of ≥95%, and its stability under standard storage conditions (room temperature, dry environment) facilitates experimental handling [1] [9]. Predicted physicochemical properties include a boiling point of 464°C and pKa of 14.65, indicating moderate basicity [3].
The compound emerged as a synthetic intermediate in the early 2010s, coinciding with medicinal chemistry efforts targeting kinase inhibitors. Its earliest documented use was in the development of Torin2—a potent mammalian target of rapamycin (mTOR) inhibitor described in a seminal 2011 Journal of Medicinal Chemistry study [4]. Researchers utilized the 6-aminopyridine-benzamide scaffold to optimize pharmacokinetic properties, including oral bioavailability (54%) and metabolic stability [4].
Patent literature from 2013–2017 (e.g., WO2017181177A1, US20140107340A1) later incorporated this scaffold in EHMT1/EHMT2 inhibitors (epigenetic targets) and P2X7 receptor antagonists (for inflammatory diseases) [7] [10]. These applications exploited the molecule’s ability to bridge hydrophobic pockets and engage catalytic residues via its hydrogen-bonding motifs. Though not a drug itself, its role as a synthetic building block enabled structure-activity relationship (SAR) refinements in these programs.
Table 2: Commercial Availability for Research
Supplier | Catalog Number | Purity | Packaging | Price (USD) |
---|---|---|---|---|
TRC | A616690 | >95% | 100 mg | $45 |
AK Scientific | Z9608 | >95% | 5 g | $531 |
Arctom Scientific | BD-A139802 | >95% | 1 g | Quote-based |
The 6-aminopyridine-benzamide scaffold provides three strategic advantages in drug design:
Table 3: Applications in Drug Discovery Programs
Therapeutic Area | Target | Role of Scaffold | Outcome |
---|---|---|---|
Oncology | mTOR kinase | Backbone for ATP-competitive inhibition | Torin2: Enhanced selectivity (100× vs. kinases) [4] |
Epigenetics | EHMT1/EHMT2 | Core structure for histone methylation blockade | Improved cellular potency [10] |
Inflammation | P2X7 receptor | Pharmacophore for antagonist development | Optimized solubility and bioavailability [7] |
In kinase inhibitor design, this scaffold’s balanced lipophilicity (predicted LogP: ~2.0) contributes to favorable membrane permeability while maintaining aqueous solubility—critical for oral drug candidates [3] [4]. Its modular structure also allows "hybrid" pharmacophore strategies, such as linking to additional heterocycles to address allosteric binding sites [10]. Current research continues exploring its utility in targeted protein degraders (PROTACs) due to its adaptable exit vectors.
Concluding Remarks
3-(6-Aminopyridin-3-yl)-N-ethylbenzamide exemplifies rational scaffold design in modern medicinal chemistry. Its integration of hydrogen-bond donors/acceptors with aromatic stacking capabilities underpins its utility across diverse target classes. As drug discovery increasingly focuses on protein-protein interfaces and allosteric modulators, this compound’s versatility ensures its continued relevance as a synthetic building block.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1